An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-3-(furan-3-yl)propanoate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-3-(furan-3-yl)propanoate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of Methyl 2-amino-3-(furan-3-yl)propanoate, a furan-containing, non-canonical amino acid ester of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from its hydrochloride salt, structural analogs, and established chemical principles. It outlines authoritative, field-proven experimental protocols for the determination of key parameters including melting point, solubility, pKa, and lipophilicity (logP). Furthermore, this guide presents a detailed predictive analysis of its spectroscopic signature (NMR, IR, MS) and discusses the critical aspect of its chemical stability. The content is structured to provide both a theoretical understanding and a practical framework for the characterization of this and similar novel chemical entities.
Introduction
Methyl 2-amino-3-(furan-3-yl)propanoate is a heterocyclic organic compound that merges the structural features of an α-amino acid ester with a furan moiety. The furan ring, a five-membered aromatic heterocycle, is a prevalent scaffold in a multitude of pharmacologically active compounds, where it can serve as a bioisostere for phenyl rings, potentially improving metabolic stability, receptor interactions, and overall bioavailability. As a derivative of alanine, this non-canonical amino acid ester presents a unique building block for peptide synthesis and the development of novel therapeutics.
An in-depth understanding of its physicochemical properties is a prerequisite for any application in drug development. These parameters govern the compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide serves as a foundational resource for researchers, providing both established data and the necessary experimental frameworks to fully characterize this molecule.
Molecular and Chemical Identifiers
The primary available data for this compound is for its hydrochloride salt. The properties of the free base can be inferred from this information.
| Identifier | Data | Source |
| Compound Name | Methyl 2-amino-3-(furan-3-yl)propanoate | - |
| Synonyms | 3-furan-3-yl-DL-alanine methyl ester | [1] |
| Parent Compound CID | 64147090 | [1] |
| CAS Number | 2377032-76-1 (for Hydrochloride Salt) | [1] |
| Molecular Formula | C₈H₁₁NO₃ (Free Base) | Inferred |
| Molecular Weight | 169.18 g/mol (Free Base) | Inferred |
| IUPAC Name | methyl 2-amino-3-(furan-3-yl)propanoate | [1] |
| SMILES | COC(=O)C(CC1=COC=C1)N | [1] |
| InChI | InChI=1S/C8H11NO3/c1-11-8(10)7(9)4-6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3 | [1] |
| InChIKey | TZIJHPWDAZAZJC-UHFFFAOYSA-N (for HCl Salt) | [1] |
Core Physicochemical Properties and Experimental Determination
While extensive experimental data for Methyl 2-amino-3-(furan-3-yl)propanoate is not publicly available, its properties can be predicted based on its structure and determined using standardized laboratory protocols.
Physical State and Melting Point
Based on analogs such as the furan-2-yl isomer, the compound is predicted to be a solid at room temperature. The melting point is a critical indicator of purity. A sharp melting point range (typically < 2 °C) is characteristic of a pure crystalline solid.
Protocol for Melting Point Determination
The melting point is determined by packing a small amount of the dry, powdered compound into a capillary tube and heating it slowly in a calibrated melting point apparatus.
Methodology:
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Sample Preparation: A small quantity of the compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder.
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Packing: The tube is inverted and tapped gently to allow the powder to fall to the sealed end. This is repeated until a packed column of 2-3 mm is achieved.
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Measurement: The capillary tube is placed in a calibrated melting point apparatus.
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Initial Determination: A rapid heating rate (10-20 °C/minute) is used to find an approximate melting range.
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Accurate Determination: A second sample is heated slowly (1-2 °C/minute) starting from approximately 20 °C below the approximate melting point.
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Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Solubility Profile
The solubility of a compound in various media is fundamental to its formulation and biological processing. As an amino acid ester, Methyl 2-amino-3-(furan-3-yl)propanoate is expected to exhibit moderate polarity. It will likely be soluble in polar organic solvents like methanol, ethanol, and DMSO. Due to the basic amino group, its solubility in aqueous media is expected to be pH-dependent, increasing significantly at acidic pH where the amine is protonated.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution of the compound at a specific temperature.
Methodology:
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Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, various organic solvents) in a sealed vial.
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Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is allowed to settle. The supernatant is then carefully removed and clarified by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.
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Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standards of known concentrations to ensure accurate quantification.
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Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.
